![molecular formula C11H14BrNO B1440039 4-Bromo-2-methyl-N-(propan-2-yl)benzamide CAS No. 1340526-96-6](/img/structure/B1440039.png)
4-Bromo-2-methyl-N-(propan-2-yl)benzamide
Übersicht
Beschreibung
4-Bromo-2-methyl-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C11H14BrNO . It has a molecular weight of 256.14 g/mol.
Synthesis Analysis
The synthesis of benzamide derivatives, such as 4-Bromo-2-methyl-N-(propan-2-yl)benzamide, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-N-(propan-2-yl)benzamide consists of a benzamide core with a bromine atom at the 4th position, a methyl group at the 2nd position, and a propan-2-yl group attached to the nitrogen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Coordination Chemistry
- A study by Binzet et al. (2009) describes the synthesis and characterization of Ni(II) and Cu(II) complexes using 4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives. This research contributes to understanding the properties of these metal complexes in coordination chemistry.
Role in Synthesizing Antagonists
- Ikemoto et al. (2005) developed a method for synthesizing a CCR5 antagonist, indicating the use of 4-Bromo derivatives in synthesizing potential therapeutic agents.
Application in CCR5 Antagonist Synthesis
- Cheng De-ju (2015) and (2014) conducted studies on the synthesis of N-Piperidine benzamides CCR5 antagonists and N-allyl-4-piperidyl Benzamide derivatives, respectively, utilizing 4-Bromo compounds as intermediates, showcasing their role in developing non-peptide CCR5 antagonists (De-ju, 2015; De-ju, 2014).
Electromagnetic and Magnetic Properties
- Research by Amudha et al. (1999) explores new copper(II) complexes derived from unsymmetrical binucleating ligands, including 4-Bromo derivatives, studying their spectral, electrochemical, and magnetic behaviors.
Role in Drug Development
- Xu et al. (2006) describe N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as heparanase inhibitors, indicating the potential of 4-Bromo compounds in drug development (Xu et al., 2006).
Structural Characterization
- Studies by Bi (2014) and Nycz et al. (2011) involve the synthesis and structural characterization of compounds related to 4-Bromo derivatives, contributing to our understanding of their chemical properties.
Antimicrobial Activity
- Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and evaluated their antimicrobial activity, demonstrating the potential use of 4-Bromo compounds in antimicrobial applications.
Synthesis of Anticonvulsant Agents
- Mussoi et al. (1996) synthesized a series of benzamides with anticonvulsant activity, where 4-Bromo compounds played a role in the synthesis process.
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)13-11(14)10-5-4-9(12)6-8(10)3/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNGJMVBTXYAIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-N-(propan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.